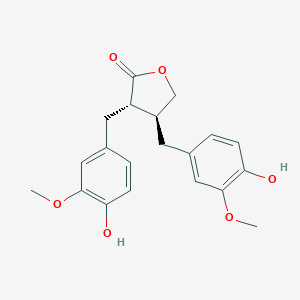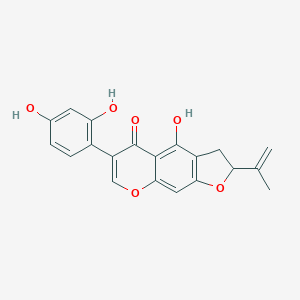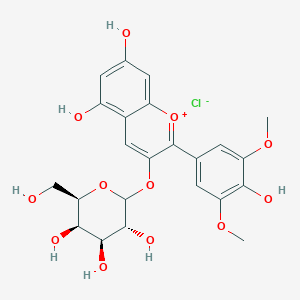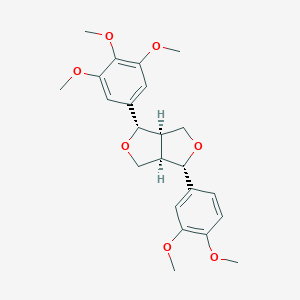
(+)-Matairesinol
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with acids, bases, oxidizing or reducing agents, and other compounds .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Biosynthesis Precursor : (+)-Matairesinol is a central precursor in the biosynthesis of numerous lignans, including podophyllotoxin, an important antiviral and anticancer agent. The enzymatic conversion processes leading to these lignans have been elucidated, providing insights into biochemical pathways relevant to plant defense and potential cancer prevention (Xia et al., 2001).
Neuroinflammation Inhibition : Matairesinol has demonstrated efficacy in inhibiting neuroinflammation and migration associated with the Src and ERK1/2-NF-κB pathway in microglia, suggesting potential applications in neurodegenerative disease treatment (Xu et al., 2017).
Immunomodulatory Effects : Studies have shown that (−)-Matairesinol can suppress IgE levels in mice, indicating immunomodulatory properties. This could have implications for the development of treatments for allergic responses and autoimmune disorders (Yamawaki et al., 2011).
Precursor for Podophyllum Lignans : Matairesinol serves as a precursor for various Podophyllum lignans, which are of interest due to their potential pharmaceutical applications, particularly in cancer treatment (Broomhead et al., 1991).
Anti-HIV Activity : Matairesinol, identified in Symplocos setchuensis, has been found to inhibit HIV replication in lymphocyte cells, showcasing its potential as an anti-HIV agent (Ishida et al., 2001).
Suppression of Autoimmune Uveitis : Matairesinol has been found to alleviate intraocular inflammation in experimental autoimmune uveitis (EAU) models, suggesting its potential in treating autoimmune inflammation through the suppression of Th17 cells (Li et al., 2020).
Anti-Osteoclastogenic Activity : Matairesinol shows potential in inhibiting osteoclast differentiation, which could be beneficial in treating osteoporotic conditions. This action is likely mediated through the suppression of the p38/ERK-NFATc1 signaling axis (Choi et al., 2014).
Angiogenesis Inhibition : Matairesinol inhibits angiogenesis by suppressing mitochondrial reactive oxygen species (mROS) generation, indicating its potential as an anti-angiogenic agent in cancer therapy (Lee et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGKVZWFZHCLI-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466351 | |
| Record name | rac Matairesinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Matairesinol | |
CAS RN |
120409-94-1 | |
| Record name | rac Matairesinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















